molecular formula C23H23NO4 B13511755 3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid

3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid

Cat. No.: B13511755
M. Wt: 377.4 g/mol
InChI Key: RJKHEWSKYBUQTR-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a pyrrolidine ring, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materialsThe final step often includes the carboxylation of the pyrrolidine ring to introduce the carboxylic acid functionality .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under specific conditions, allowing the compound to interact with biological molecules. The cyclopropyl and pyrrolidine moieties contribute to the compound’s binding affinity and specificity, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid stands out due to its unique combination of structural features, including the cyclopropyl group, Fmoc protection, and pyrrolidine ring.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

3-cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C23H23NO4/c25-21(26)23(15-9-10-15)11-12-24(14-23)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)

InChI Key

RJKHEWSKYBUQTR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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